1-(2,6-difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
CAS No.: 1705753-45-2
Cat. No.: VC4789537
Molecular Formula: C16H18F2N4O2
Molecular Weight: 336.343
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705753-45-2 |
|---|---|
| Molecular Formula | C16H18F2N4O2 |
| Molecular Weight | 336.343 |
| IUPAC Name | 1-(2,6-difluorophenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea |
| Standard InChI | InChI=1S/C16H18F2N4O2/c17-13-2-1-3-14(18)15(13)21-16(23)20-12-8-19-22(10-12)9-11-4-6-24-7-5-11/h1-3,8,10-11H,4-7,9H2,(H2,20,21,23) |
| Standard InChI Key | VPYYWIZBFOJBKJ-UHFFFAOYSA-N |
| SMILES | C1COCCC1CN2C=C(C=N2)NC(=O)NC3=C(C=CC=C3F)F |
Introduction
Synthesis Techniques
The synthesis of compounds like 1-(2,6-difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the oxan-4-ylmethyl and 2,6-difluorophenyl groups. Common methods include:
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Pyrazole Ring Formation: This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
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Urea Formation: Typically involves the reaction of an isocyanate with an amine.
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Attachment of Substituents: May involve alkylation reactions for the oxan-4-ylmethyl group and nucleophilic aromatic substitution for the 2,6-difluorophenyl group.
Research Findings and Potential Applications
While specific research findings on 1-(2,6-difluorophenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea are not available, compounds with similar structures have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of fluorine and the pyrazole ring can enhance biological activity and pharmacokinetic properties.
| Potential Application | Rationale |
|---|---|
| Anti-inflammatory | Pyrazole rings are known for anti-inflammatory properties. |
| Antimicrobial | Fluorinated compounds can exhibit enhanced antimicrobial activity. |
| Anticancer | The combination of fluorine and pyrazole may contribute to anticancer properties. |
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